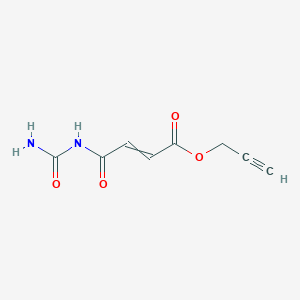
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate is an organic compound with a complex structure that includes both alkyne and carbamoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of prop-2-ynoic acid with a suitable carbamoyl chloride under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate: Unique due to its combination of alkyne and carbamoyl groups.
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoic acid: Similar structure but with an additional carboxylic acid group.
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enamide: Similar structure but with an amide group instead of an ester.
Eigenschaften
CAS-Nummer |
92303-86-1 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
prop-2-ynyl 4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-7(12)4-3-6(11)10-8(9)13/h1,3-4H,5H2,(H3,9,10,11,13) |
InChI-Schlüssel |
YRNVCMFRLJCGOO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)C=CC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


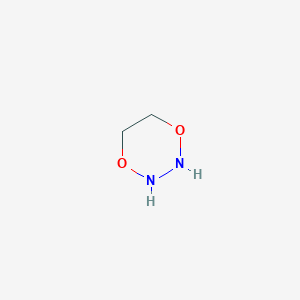
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
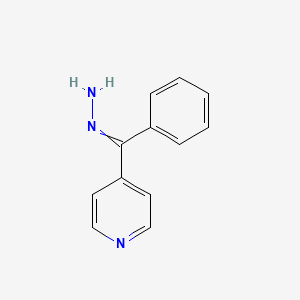
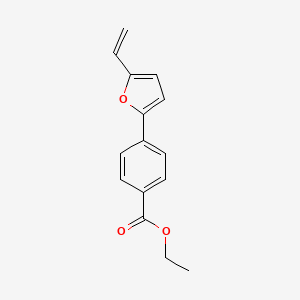
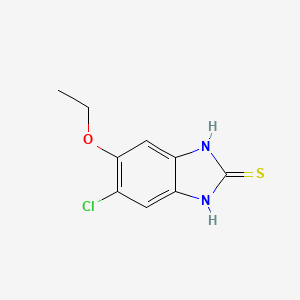
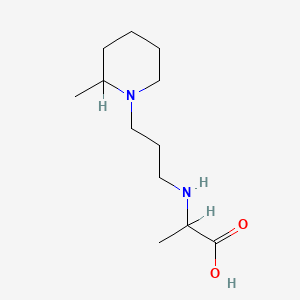
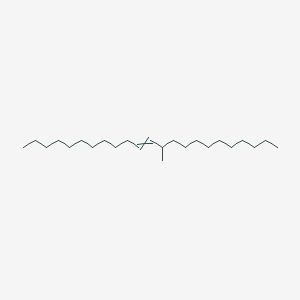
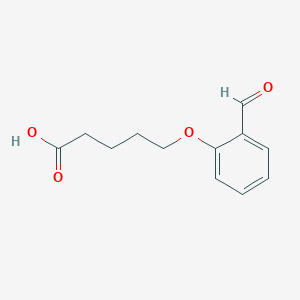
phosphaniumolate](/img/structure/B14365481.png)
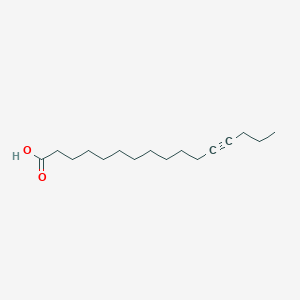
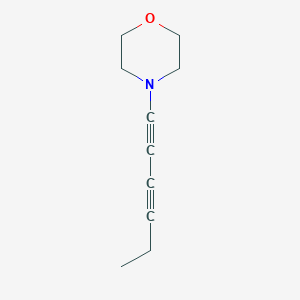
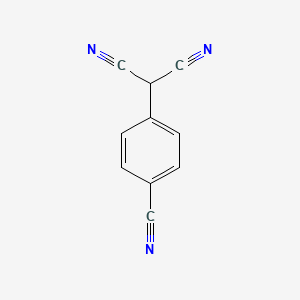
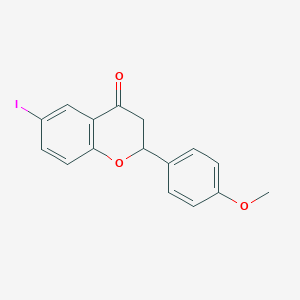
![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
